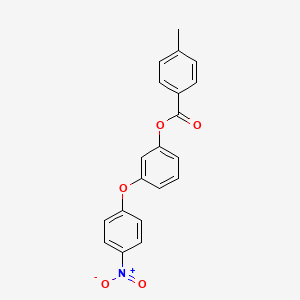
3-(4-nitrophenoxy)phenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-nitrophenoxy)phenyl 4-methylbenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is known for its unique chemical properties and has been the subject of several research studies to explore its potential uses.
Mecanismo De Acción
The exact mechanism of action of 3-(4-nitrophenoxy)phenyl 4-methylbenzoate is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, leading to its observed effects. In the case of its anti-inflammatory and analgesic properties, it is thought to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Its herbicidal and insecticidal properties are thought to be due to its ability to interfere with specific metabolic pathways in target organisms.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenoxy)phenyl 4-methylbenzoate can have a range of biochemical and physiological effects on living organisms. In animal studies, it has been shown to reduce inflammation and pain, as well as exhibit antipyretic properties. It has also been shown to have herbicidal and insecticidal effects on target organisms. However, more studies are needed to fully understand its effects on living organisms and its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-nitrophenoxy)phenyl 4-methylbenzoate in lab experiments is its unique chemical properties, which make it a useful tool for studying specific biological processes. Additionally, its availability and relatively low cost make it an attractive option for researchers. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(4-nitrophenoxy)phenyl 4-methylbenzoate. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and pain-related conditions. Additionally, further research is needed to fully understand its herbicidal and insecticidal properties and its potential use in agriculture. Finally, more studies are needed to fully understand its potential toxicity and its effects on living organisms.
Métodos De Síntesis
The synthesis of 3-(4-nitrophenoxy)phenyl 4-methylbenzoate involves a multi-step process that starts with the reaction of 4-nitrophenol and 3-bromophenol to form 3-(4-nitrophenoxy)phenol. This intermediate compound is then reacted with 4-methylbenzoyl chloride to produce 3-(4-nitrophenoxy)phenyl 4-methylbenzoate. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In the field of agrochemicals, it has been shown to have herbicidal and insecticidal properties, which can be used to protect crops from pests and weeds. Additionally, the compound has been explored for its potential uses in materials science, including the development of new polymers and coatings.
Propiedades
IUPAC Name |
[3-(4-nitrophenoxy)phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-14-5-7-15(8-6-14)20(22)26-19-4-2-3-18(13-19)25-17-11-9-16(10-12-17)21(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOUTUXTJLVLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Nitrophenoxy)phenyl] 4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)
![ethyl 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4973548.png)


![3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)

![5-(5-bromo-2-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4973577.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4973586.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)
